molecular formula C14H15N3O4S B11023104 N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide

N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B11023104
M. Wt: 321.35 g/mol
InChI Key: OKKCBEJIMTWMRR-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is an organic compound that features a dimethylamino group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves the nitration of N,N-dimethylaniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The sulfonation step involves the reaction of the nitrated product with chlorosulfonic acid to form the sulfonamide derivative.

Industrial Production Methods

On an industrial scale, the production of N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-[4-(DIMETHYLAMINO)PHENYL]-4-AMINO-1-BENZENESULFONAMIDE.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-p-phenylenediamine: Similar structure with a dimethylamino group but lacks the nitro and sulfonamide groups.

    4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring.

    4-(Dimethylamino)triphenylphosphine: Features a dimethylamino group and a triphenylphosphine moiety.

Uniqueness

N-[4-(DIMETHYLAMINO)PHENYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c1-16(2)12-5-3-11(4-6-12)15-22(20,21)14-9-7-13(8-10-14)17(18)19/h3-10,15H,1-2H3

InChI Key

OKKCBEJIMTWMRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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